(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate
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Overview
Description
(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[421]non-2-ene-9-carboxylate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the dihydroxypropan-2-yl moiety. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the bicyclic core or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropan-2-yl group can yield ketones, while reduction can lead to alcohols or alkanes.
Scientific Research Applications
(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate: shares structural similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.
Tropane Alkaloids: These compounds, like cocaine and atropine, also feature a bicyclic core and exhibit significant biological activity.
Synthetic Analogs: Various synthetic analogs have been developed to explore the structure-activity relationship and enhance the compound’s properties.
Uniqueness
The uniqueness of (1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[421]non-2-ene-9-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl 2-(1,2-dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-19(23,13-21)16-9-5-8-15-10-11-17(16)20(15)18(22)24-12-14-6-3-2-4-7-14/h2-4,6-7,9,15,17,21,23H,5,8,10-13H2,1H3 |
InChI Key |
SRXWKPMZUSGCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CCCC2CCC1N2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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